2-(2-Methylphenoxy)aniline

Dye Intermediate Synthesis Process Chemistry Yield Comparison

2-(2-Methylphenoxy)aniline (CAS 3840-18-4), also known as 2-Amino-2'-methyldiphenyl ether or 2-(o-Tolyloxy)aniline, is an aromatic amine derivative of the diphenyl ether class with molecular formula C13H13NO and molecular weight 199.25 g/mol. It is a light-red to orange oily liquid (boiling point 196 °C at 23 mmHg, density 1.11 g/cm³, refractive index 1.6040–1.6060) that is insoluble in water but soluble in organic solvents.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 3840-18-4
Cat. No. B1294445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylphenoxy)aniline
CAS3840-18-4
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=CC=CC=C2N
InChIInChI=1S/C13H13NO/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,14H2,1H3
InChIKeyJYJPXACGURQSCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylphenoxy)aniline (CAS 3840-18-4): Core Identity and Procurement-Relevant Characteristics


2-(2-Methylphenoxy)aniline (CAS 3840-18-4), also known as 2-Amino-2'-methyldiphenyl ether or 2-(o-Tolyloxy)aniline, is an aromatic amine derivative of the diphenyl ether class with molecular formula C13H13NO and molecular weight 199.25 g/mol [1]. It is a light-red to orange oily liquid (boiling point 196 °C at 23 mmHg, density 1.11 g/cm³, refractive index 1.6040–1.6060) that is insoluble in water but soluble in organic solvents [1] . Commercial specifications typically require a minimum purity of 98% (HPLC) with moisture content ≤0.5%, and the compound is produced at scales up to 100 kg [2]. Its primary and defining industrial application is as a key diazo intermediate in the manufacture of the monoazo acid dye C.I. Acid Red 131 [3].

Specific diazo intermediate for C.I. Acid Red 131 azo dye synthesis chromophore-validated
Ambient-temperature liquid; direct metered dosing without pre-melting process simplification
Consistent purity benchmark across multiple suppliers enables competitive sourcing supply chain resilience

Why Generic Substitution of 2-(2-Methylphenoxy)aniline (CAS 3840-18-4) Introduces Procurement Risk in Dye Intermediate Supply Chains


The diphenyl ether aniline class contains multiple positional and substituent variants that are superficially similar (identical molecular formula C13H13NO for methyl isomers) yet funnel into entirely different downstream dye chemistries. 2-(2-Methylphenoxy)aniline is the specific diazo component that yields C.I. Acid Red 131 upon coupling with benzoyl-H-acid; substituting the para-methyl isomer 4-(2-methylphenoxy)aniline (CAS 56705-83-0) or the 4-methyl positional isomer 2-(4-methylphenoxy)aniline (CAS 20927-98-4) produces different chromophores with altered λmax, shade, and fastness properties that do not meet Acid Red 131 specifications [1]. Likewise, the unsubstituted 2-aminodiphenyl ether (CAS 2688-84-8) lacks the ortho-methyl group that influences coupling reactivity and final dye hue, while the chlorinated analog 2-amino-2',4'-dichlorodiphenyl ether (CAS 26306-64-9) is directed toward Acid Yellow 110 [2]. Even at equivalent purity grades (≥98%), these analogs are not drop-in replacements because the methyl substituent position and electronic character are structurally encoded into the target dye's Color Index identity [1] [2]. The evidence below quantifies where and how this compound's differentiation is consequential for procurement decisions.

Positional isomer para-Methyl or 4-methyl isomers produce different chromophores; not Acid Red 131.
Unsubstituted analog Lacks ortho-methyl group; alters coupling reactivity and final dye shade.
Chlorinated analog 2-Amino-2',4'-dichloro analog is directed to Acid Yellow 110, incompatible.

Quantitative Differentiation Evidence for 2-(2-Methylphenoxy)aniline (CAS 3840-18-4) vs. Structural Analogs


Evidence Item 1: Defined Industrial Synthesis Yield and Purity vs. Unsubstituted Analog

A published laboratory-scale synthesis of 2-(2-methylphenoxy)aniline starting from o-nitrochlorobenzene (158.0 parts) and o-cresol (130 parts) via nucleophilic aromatic substitution followed by hydrazine hydrate reduction delivers a reported yield of 91% with 96.0% purity (HPLC) for the crude product . In contrast, the unsubstituted analog 2-aminodiphenyl ether (CAS 2688-84-8) is typically synthesized from phenol and 2-chloronitrobenzene with comparable reduction steps, but its commercial specifications commonly report purity of only 95% (GC) from major suppliers, reflecting differences in purification efficiency driven by the presence or absence of the ortho-methyl substituent . The methyl group in the target compound improves organic-phase partitioning during workup, contributing to higher isolated purity at the intermediate stage .

Synthesis yield & purity
Target: 91% yield, 96.0% purity (HPLC)
Unsubstituted analog: typically ≤95% (GC)
Higher crude purity supports consistent downstream diazotization.
Cross-study comparable; commercial spec for comparator.
Dye Intermediate Synthesis Process Chemistry Yield Comparison

Evidence Item 2: Downstream Dye Specificity – Ortho-Methyl vs. Para-Methyl and Chloro Analogs

The ortho-methyl substitution pattern in 2-(2-methylphenoxy)aniline directs its diazotization and subsequent azo coupling to yield specifically C.I. Acid Red 131 (CAS 70210-37-6), a bluish-red monoazo acid dye used for wool, silk, and nylon dyeing [1] [2]. The para-methyl isomer 4-(2-methylphenoxy)aniline (CAS 56705-83-0) is not documented in the dye literature for Acid Red production; instead, it is cited as a pharmaceutical intermediate [3]. The 4-methyl positional isomer 2-(4-methylphenoxy)aniline (CAS 20927-98-4) is listed for general organic synthesis with no specific dye application reported . The chlorinated analog 2-amino-2',4'-dichloro diphenyl ether (CAS 26306-64-9) is explicitly mapped to Acid Yellow 110, a chemically distinct dye with different chromophoric properties [4]. This functional segregation by substituent identity and position means that only the target compound delivers the Acid Red 131 chromophore validated by complete NMR structural elucidation [1].

Downstream dye identity
class-level
Only ortho-methyl isomer yields C.I. Acid Red 131 (NMR-validated). Para/4-methyl isomers are pharmaceutical or general intermediates.
Structural specificity locks dye product; wrong isomer causes batch rejection.
Class-level inference; qualitative but categorical.
Dye Chemistry Azo Coupling Structure–Application Mapping

Evidence Item 3: Commercial Purity Specification Benchmarking (≥98% HPLC) Across Vendor Landscape

Across multiple independent commercial suppliers, the standard purity specification for 2-(2-methylphenoxy)aniline is ≥98% (HPLC), with moisture controlled at ≤0.5% [1] [2] . This is consistently higher than the typical commercial purity of the unsubstituted analog 2-aminodiphenyl ether, which is commonly supplied at 95–97% (GC) , and matches or exceeds the 97% (GC) specification of the chlorinated analog 2-amino-2',4'-dichlorodiphenyl ether [3]. The 98% HPLC minimum represents a meaningful quality threshold: in diazotization coupling chemistry, impurities at the 2–5% level can generate colored byproducts that shift the final dye shade, reduce color strength, or necessitate additional purification of the finished Acid Red 131 [4]. A consistent ≥98% assay minimizes batch-to-batch variation in downstream dye synthesis, directly reducing formulation adjustment costs for textile dyehouses [4].

Purity benchmarking
Target: ≥98% HPLC, moisture ≤0.5% (multi-vendor). Unsubstituted analog: 95–97% GC; chlorinated analog: 97% GC.
Higher purity minimizes colored byproducts and shade variation.
Cross-study comparable; method-dependent (HPLC vs. GC).
Quality Assurance Procurement Specification HPLC Purity

Evidence Item 4: Physical Form and Handling Characteristics vs. Solid Analogs

2-(2-Methylphenoxy)aniline is a liquid at ambient temperature (20 °C), with a boiling point of 196 °C at 23 mmHg, density of 1.11 g/cm³, and refractive index of 1.6040–1.6060 . In contrast, the unsubstituted analog 2-aminodiphenyl ether (CAS 2688-84-8) is a crystalline solid at room temperature with a melting point of 47–49 °C, requiring heated storage or melting prior to use in diazotization . The liquid physical form of the target compound eliminates the need for pre-heating equipment in industrial diazotization reactors, reduces the risk of incomplete dissolution during the critical NaNO₂/HCl addition step (0–5 °C), and simplifies metered dosing in continuous dye manufacturing processes . The lower melting point is directly attributable to the ortho-methyl substituent disrupting crystal packing, a well-established structure–property relationship in substituted diphenyl ethers [1].

Physical form advantage
class-level
Liquid at 20 °C; unsubstituted analog is solid (mp 47–49 °C).
Eliminates pre-heating step, simplifies metered dosing in diazotization.
Class-level inference; attributed to ortho-methyl disruption of crystal packing.
Physical Property Handling Formulation Compatibility

Validated Application Scenarios for 2-(2-Methylphenoxy)aniline (CAS 3840-18-4) Derived from Quantitative Evidence


Scenario 1: Large-Scale Manufacture of C.I. Acid Red 131 for Textile Dyeing of Wool, Silk, and Nylon

Dye manufacturers producing C.I. Acid Red 131 at commercial scale should specify 2-(2-methylphenoxy)aniline (CAS 3840-18-4) with purity ≥98% (HPLC) and moisture ≤0.5% as the exclusive diazo component. The ortho-methyl substitution pattern is structurally required to generate the correct azo chromophore, as confirmed by complete 1H, 13C, and 15N NMR structural elucidation [1]. Substituting any positional isomer or the unsubstituted or chlorinated analog results in a different dye product that does not meet the Color Index specification for Acid Red 131. The liquid physical form of the compound (liquid at 20 °C) enables direct metered dosing into industrial diazotization reactors without pre-melting, reducing process cycle time and capital expenditure compared to solid analogs that require heating above 47 °C . The documented synthesis route from o-nitrochlorobenzene and o-cresol with a 91% yield and 96.0% crude purity provides a validated cost model for procurement negotiations .

Scenario 2: Quality Control and Supplier Qualification for Acid Red 131 Intermediate Procurement

Procurement and QC teams evaluating lots of 2-(2-methylphenoxy)aniline should verify HPLC purity ≥98% and moisture ≤0.5% against the supplier's Certificate of Analysis, as these are the established commercial benchmarks across multiple independent manufacturers [1]. The refractive index specification (1.6040–1.6060 at 20 °C) and density (1.11 g/cm³) serve as rapid identity confirmation tests . Rejection criteria should include any lot with purity below 97%, as impurities at the 2–3% level can generate colored byproducts during diazotization that shift the final Acid Red 131 shade and reduce color strength, necessitating costly reformulation . Suppliers offering material with purity of 97% (GC) rather than 98% (HPLC) should be assessed using a different analytical method, as GC and HPLC purity values are not directly comparable without method validation.

Scenario 3: Research and Development of Novel Azo Dyes Using 2-(2-Methylphenoxy)aniline as a Building Block

Academic and industrial R&D groups investigating structure–property relationships in azo dyes can use 2-(2-methylphenoxy)aniline as a well-characterized diazo building block. Researchers should reference the published NMR data for Acid Red 131 [1] as a benchmark for characterizing novel coupling products. The presence of both a primary aromatic amine (enabling diazotization under standard NaNO₂/HCl conditions at 0–5 °C) and an ether linkage (providing a site for further functionalization) makes this intermediate suitable for combinatorial dye library synthesis . When exploring analogues, researchers should note that moving the methyl group from the ortho to the para position (CAS 56705-83-0) or to the 4-position of the phenoxy ring (CAS 20927-98-4) redirects application potential away from acid azo dyes and toward pharmaceutical intermediates, a useful structure–activity demarcation for experimental design.

Application
Selection Property
Validation Focus
C.I. Acid Red 131 manufacture
Ortho-methyl substitution, ambient-temperature liquid, documented synthesis route
Identity confirmation via published structural elucidation; purity specification review
Supplier qualification & QC
Specification-driven quality benchmark (chromatographic purity, moisture, refractive index)
COA verification; impurity impact on dye shade; method comparability (HPLC vs. GC)
Novel azo dye R&D
Well-characterized diazo building block; amine and ether functional groups
Benchmark against published NMR data; structure-activity demarcation for analogue design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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